N,N-Diethylthiocarbamyl O,O-diisopropyldithiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate is a chemical compound with the molecular formula C₁₁H₂₄NO₂PS₃ and a molecular weight of 329.483 g/mol . It is known for its unique structure, which includes a phosphinothioyl group and a diethylcarbamodithioate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate typically involves the reaction of diethylamine with carbon disulfide to form N,N-diethylcarbamodithioate. This intermediate is then reacted with di(propan-2-yloxy)phosphinothioyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphinothioyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted compounds depending on the reagents used .
Scientific Research Applications
Di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The phosphinothioyl group plays a crucial role in its activity by forming stable complexes with metal ions and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylthiocarbamyl O,O-diisopropyldithiophosphate: Similar in structure but with different substituents.
Diethylcarbamodithioate derivatives: Various derivatives with modifications in the phosphinothioyl group.
Uniqueness
Di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5827-03-2 |
---|---|
Molecular Formula |
C11H24NO2PS3 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C11H24NO2PS3/c1-7-12(8-2)11(16)18-15(17,13-9(3)4)14-10(5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
BAFCBDVCYCRYPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SP(=S)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.